REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH:8]2C(=O)O[C:11](C)(C)[O:10][C:9]2=[O:17])=[CH:6][C:5]([CH3:18])=[N:4]1)[CH3:2].CC1C=CC(S(O)(=O)=O)=CC=1.O.C(N(CC)CC)C>CO>[CH3:11][O:10][C:9](=[O:17])[CH2:8][C:7]1[N:3]([CH2:1][CH3:2])[N:4]=[C:5]([CH3:18])[CH:6]=1
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Name
|
5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
|
Quantity
|
11.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1C1C(OC(OC1=O)(C)C)=O)C
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silicagel, DCM/methanol=30/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1N(N=C(C1)C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.56 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |